5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H10BrNOS and its molecular weight is 332.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Applications
Mono- and Difluoronaphthoic Acids Synthesis
The synthesis of fluorinated naphthoic acids, including derivatives from 5-bromo compounds, has applications in creating biologically active compounds. These methods involve electrophilic fluorination and Friedel-Crafts cyclization, demonstrating the compound's versatility in complex synthesis processes (Tagat et al., 2002).
Preparation and Electrophilic Substitution of Naphtho[1,2-b]thiophen
The preparation process of Naphtho[1,2-b]thiophen from 3,4-dihydronaphthalen-1 (2H)-one shows the compound's ability to undergo various electrophilic substitutions. This property is essential for synthesizing a range of derivatives for different scientific applications (Clarke, Gregory, & Scrowston, 1973).
Properties and Applications in Organic Chemistry
Crystal Structures of Thieno-Based Compounds
The study of crystal structures of various 5-alkenyl-2-arylthieno compounds, including 5-bromo derivatives, highlights their molecular geometry and packing patterns. This information is crucial for understanding the material's properties for applications in organic electronics and crystal engineering (Nguyen et al., 2014).
Naphthalene-Amide-Bridged Ni(ii) Complexes
Research on naphthalene-amide ligands in Ni(II) coordination polymers, including those with thiophene components, reveals their potential in electrochemistry, fluorescence response, and environmental applications like contaminant removal (Zhao et al., 2020).
Synthesis and Characterization of Derivatives
Synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole
The synthesis of N-(1-Naphthyl)furan-2-carboxamide, involving thiophene-2-carboxamide derivatives, and its conversion to various electrophilically substituted compounds showcases the reactivity and potential applications in chemical synthesis (Aleksandrov & El’chaninov, 2017).
Thiophene-Containing Naphthalene Diimide Polymers
The synthesis of naphthalene diimide copolymers with varying thiophene content demonstrates their application in organic electronic devices, such as organic field-effect transistors (OFETs). This research contributes to the understanding of the relationship between molecular structure and device performance (Durban, Kazarinoff, & Luscombe, 2010).
Future Directions
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Result of Action
Thiophene derivatives are known to have a variety of biological effects .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, which this compound is a part of, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Cellular Effects
It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
It is known that thiophene derivatives can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
5-bromo-N-naphthalen-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMMLAXOBPOJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.